3-Fluoro-4-methoxy-2-methylbenzoic acid

Nucleophilic Aromatic Substitution Synthetic Methodology Organofluorine Chemistry

SAR campaigns require building blocks with precise lipophilicity control. 3-Fluoro-4-methoxy-2-methylbenzoic acid (CAS 1093989-12-8) provides a unique 1,2,3,4-trisubstituted scaffold (LogP 1.9, TPSA 46.5 Ų) not achievable with simpler fluoro or methoxy analogs. • Ortho-fluorine enables regioselective SNAr functionalization under mild, metal-free conditions • Dual carboxylic acid/fluorine handles support activity-based probe synthesis and post-polymerization modification • ≥98% purity; reliable global supply for drug discovery and methodology development

Molecular Formula C9H9FO3
Molecular Weight 184.16 g/mol
CAS No. 1093989-12-8
Cat. No. B6323203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-methoxy-2-methylbenzoic acid
CAS1093989-12-8
Molecular FormulaC9H9FO3
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)OC)C(=O)O
InChIInChI=1S/C9H9FO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)
InChIKeyCAEQAMVREWXFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-methoxy-2-methylbenzoic Acid Procurement Guide


3-Fluoro-4-methoxy-2-methylbenzoic acid (CAS: 1093989-12-8) is a trisubstituted aromatic carboxylic acid characterized by a unique 1,2,3,4-substitution pattern featuring fluorine, methoxy, and methyl groups [1]. This specific combination imparts distinct physicochemical properties, including a molecular weight of 184.16 g/mol and a computed LogP of 1.9 [1]. As a specialized research chemical and synthetic intermediate, it is primarily offered by chemical vendors with purities typically ≥98% for laboratory-scale applications .

3-Fluoro-4-methoxy-2-methylbenzoic Acid Analog Limitations


This compound's unique 3-fluoro-4-methoxy-2-methyl substitution pattern creates a specific electronic and steric environment not found in simpler analogs like 3-fluoro-4-methoxybenzoic acid or 4-methoxy-2-methylbenzoic acid [1]. Direct substitution with a seemingly similar analog would fundamentally alter key properties such as lipophilicity and hydrogen bonding potential, which are critical for target binding and bioavailability in drug discovery [1]. Furthermore, the presence of the fluorine atom ortho to the carboxylic acid confers enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling synthetic routes that are inefficient or impossible with non-fluorinated counterparts [2].

3-Fluoro-4-methoxy-2-methylbenzoic Acid Quantitative Differentiation Evidence


SNAr Reactivity: Fluoro vs. Methoxy

In an uncatalyzed CO2Li-mediated SNAr reaction, a fluoro-substituted benzoic acid (substrate 7) undergoes efficient displacement with organolithium reagents, while the corresponding methoxy-functionalized benzoic acid (substrate 8) affords only moderate yields. The study demonstrates the superior leaving group ability of fluoride compared to methoxide in this system [1].

Nucleophilic Aromatic Substitution Synthetic Methodology Organofluorine Chemistry

LogP Comparison to Simpler Analogs

The computed XLogP3-AA value for 3-fluoro-4-methoxy-2-methylbenzoic acid is 1.9, which is intermediate between the more polar 3-fluoro-4-methoxybenzoic acid (LogP 1.7) and the equally lipophilic but less polar 4-methoxy-2-methylbenzoic acid (LogP 1.8) [1][2][3]. The addition of a methyl group and fluorine atom modulates lipophilicity compared to simpler mono- or di-substituted benzoic acids.

Medicinal Chemistry Drug Design ADME Properties

Increased TPSA vs. Methyl/Fluoro Analogs

The compound exhibits a topological polar surface area (TPSA) of 46.5 Ų, which is higher than the 37.3 Ų observed for 4-fluoro-2-methylbenzoic acid and 3-fluoro-2-methylbenzoic acid [1][2][3]. This is due to the presence of the methoxy group, which adds an additional hydrogen bond acceptor and increases polarity.

Medicinal Chemistry Drug Design ADME Properties

Increased Rotatable Bond Count

The compound has a rotatable bond count of 2, compared to 1 for 4-fluoro-2-methylbenzoic acid and 3-fluoro-2-methylbenzoic acid [1][2][3]. This is due to the presence of both a methoxy group and a methyl group attached to the aromatic ring.

Medicinal Chemistry Conformational Analysis Drug Design

3-Fluoro-4-methoxy-2-methylbenzoic Acid Research Applications


Lipophilic Efficiency (LipE) Optimization

Use this compound as a carboxylic acid building block in structure-activity relationship (SAR) studies where fine-tuning lipophilicity is critical. Its intermediate LogP of 1.9, combined with a moderate TPSA of 46.5 Ų, provides a balanced physicochemical profile for optimizing drug-like properties [1]. The specific substitution pattern offers a unique vector for attaching diverse amines or alcohols, creating a focused library of analogs with controlled lipophilicity and polarity [1].

Novel SNAr Reaction Development

Employ this compound as a model substrate for exploring new nucleophilic aromatic substitution (SNAr) methodologies. The fluorine atom ortho to the carboxylic acid provides a reactive handle for regioselective functionalization under mild, metal-free conditions, a reactivity profile demonstrated in CO2Li-mediated systems [2]. This makes it an excellent probe for developing and optimizing new carbon-carbon or carbon-heteroatom bond-forming reactions on unprotected benzoic acid scaffolds [2].

Activity-Based Probe (ABP) Synthesis

Utilize this compound's unique combination of a reactive fluorine handle and a modifiable carboxylic acid group to synthesize activity-based probes. The fluorine atom can serve as a site for selective SNAr displacement to install a reporter tag (e.g., fluorophore, biotin) after the carboxylic acid has been used to tether the core to a target recognition element [2]. This dual functionality is not available in simpler fluoro or methoxy analogs.

Functionalized Polymer Precursor

Employ this benzoic acid derivative as a monomer or chain-end modifier in polymer synthesis. Its distinct substitution pattern and functional group density (one carboxylic acid, one fluorine, one methoxy) offer opportunities for creating polymers with tailored thermal, mechanical, or optical properties through post-polymerization modifications [1]. The fluorine atom can be exploited for SNAr-based cross-linking or grafting reactions [2].

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